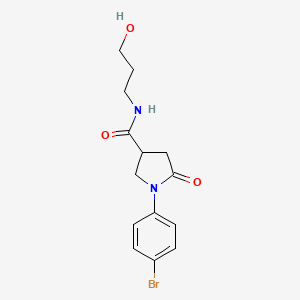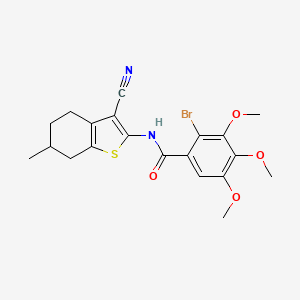
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPP-5a, is a small molecule that has shown promising results in scientific research. It belongs to the class of pyrrolidinecarboxamides and has been synthesized using various methods.
Mecanismo De Acción
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to act as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide can increase the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. In animal models, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve glucose tolerance, reduce insulin resistance, and decrease inflammation. 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have antioxidant effects and can protect against oxidative stress. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to improve endothelial function and reduce atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity and stability. It is also easy to synthesize using the methods mentioned above. However, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its high cost and limited availability. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in humans, and its long-term effects are not yet known.
Direcciones Futuras
There are several future directions for the study of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide analogs with improved potency and selectivity. Another area of research is the investigation of the long-term effects of 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide in humans. In addition, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide could be studied in combination with other drugs to determine its potential for synergistic effects. Finally, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide could be studied in other disease models to determine its potential for therapeutic applications.
Métodos De Síntesis
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been synthesized using different methods, including the reaction of 4-bromoaniline with ethyl 3-oxopentanoate, followed by the reaction with 3-chloropropanol and pyrrolidine-2,5-dione. Another method involves the reaction of 4-bromoaniline with 3-hydroxypropyl isocyanide and pyrrolidine-2,5-dione. Both methods have been successful in producing 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide with high purity.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been studied in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, 1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have vasodilatory effects and can reduce blood pressure.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-2-4-12(5-3-11)17-9-10(8-13(17)19)14(20)16-6-1-7-18/h2-5,10,18H,1,6-9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBKDYAWIRYKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)

![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4966940.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)
